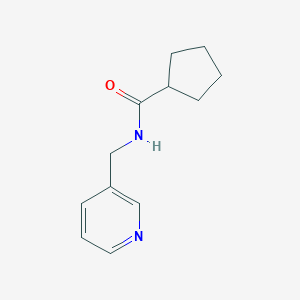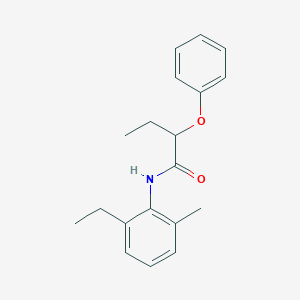![molecular formula C20H23NO2 B258831 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B258831.png)
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide, also known as PPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PPAC is a synthetic compound that is structurally related to the opioid receptor antagonist, naloxone. The purpose of
Wirkmechanismus
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide acts as a competitive antagonist of the mu-opioid receptor, meaning that it binds to the receptor but does not activate it. This prevents the binding of opioid drugs such as morphine and heroin, which can lead to the inhibition of pain signals and the release of dopamine in the brain. By blocking the mu-opioid receptor, 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide can reverse the effects of opioid drugs and reduce the risk of overdose.
Biochemical and Physiological Effects:
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has been shown to have a high affinity for the mu-opioid receptor, with an IC50 value of 0.4 nM. It has also been shown to have a long duration of action, with a half-life of approximately 2 hours. In addition, 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has been shown to have low toxicity and minimal side effects compared to other opioid receptor antagonists.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide is its high potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in opioid addiction and overdose. However, one limitation of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide is its synthetic nature, which can make it difficult to produce in large quantities and limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide. One area of interest is the development of more potent and selective opioid receptor antagonists based on the structure of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide. Another area of interest is the study of the potential therapeutic applications of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide in the treatment of opioid addiction and overdose, as well as other conditions such as depression and anxiety. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide, as well as its potential interactions with other drugs.
Synthesemethoden
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide can be synthesized through a multistep process involving the reaction of 1-phenylcyclopentanol with phosgene to form 1-phenylcyclopentanone. This intermediate is then reacted with 2-phenoxyacetyl chloride to form 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide. The final product can be purified through recrystallization or chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has been studied for its potential applications in the treatment of opioid addiction and overdose. It has been shown to be a potent antagonist of the mu-opioid receptor, which is the primary target of opioid drugs such as morphine and heroin. 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has also been studied for its potential use in the treatment of other conditions such as depression, anxiety, and chronic pain.
Eigenschaften
Produktname |
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide |
|---|---|
Molekularformel |
C20H23NO2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide |
InChI |
InChI=1S/C20H23NO2/c22-19(15-23-18-11-5-2-6-12-18)21-16-20(13-7-8-14-20)17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2,(H,21,22) |
InChI-Schlüssel |
MTOBHXNUSJKJIM-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)


![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)

![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)



![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B258775.png)